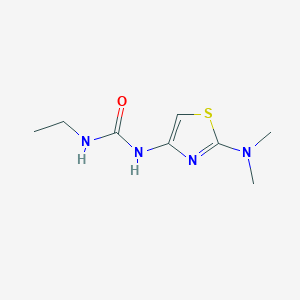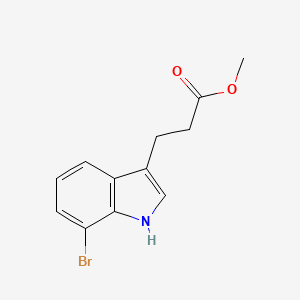
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical, is a stable organic radical known for its unique chemical properties. This compound is part of the broader family of nitroxides, which are characterized by the presence of a nitrogen-oxygen radical. These compounds are widely used in various fields due to their stability and reactivity.
Métodos De Preparación
The synthesis of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is then modified to introduce the methylsulfonyloxy group. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the radical .
Análisis De Reacciones Químicas
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced back to its non-radical form.
Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable radical nature.
Biology: This compound is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other materials that require stable radicals.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves its ability to stabilize free radicals. The compound interacts with molecular targets through its nitrogen-oxygen radical, which can participate in various redox reactions. These interactions can modulate oxidative stress pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy include:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use in organic synthesis and as a spin label in EPR spectroscopy.
2,2,6,6-Tetramethyl-4-amino-N-(alkylmaleimido)-piperidyl-1-oxides: These compounds are used in the synthesis of spin labels and other applications.
The uniqueness of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy lies in its specific functional group, which imparts distinct reactivity and stability compared to other nitroxides.
Propiedades
Fórmula molecular |
C10H20NO4S |
|---|---|
Peso molecular |
250.34 g/mol |
InChI |
InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |
Clave InChI |
ZPXWDVRWCDFWPE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)OS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


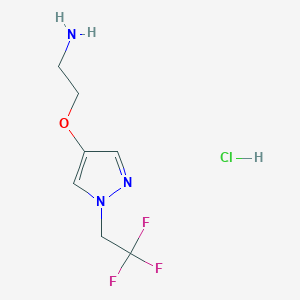
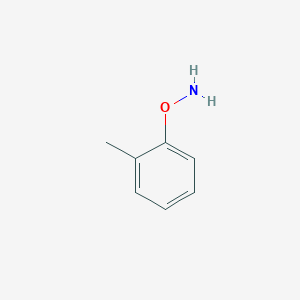
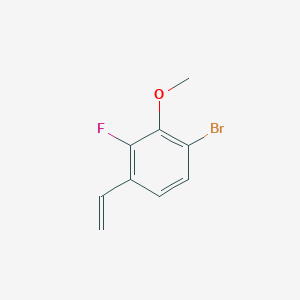
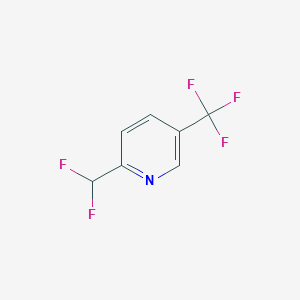
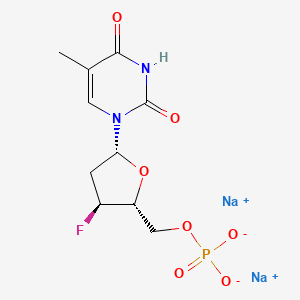
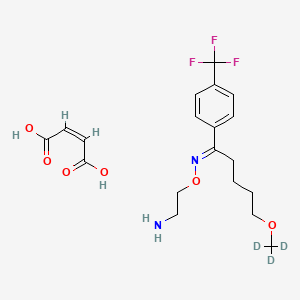

![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
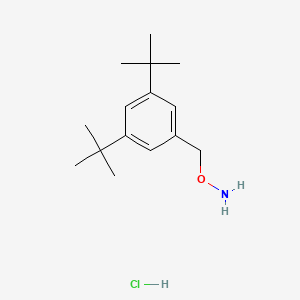
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)


